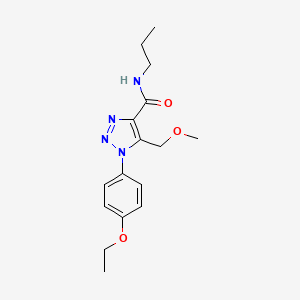
1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
- Molecular Formula : C16H22N4O3
- Molecular Weight : 318.37 g/mol
- CAS Number : 950236-82-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation and microbial metabolism.
- Receptor Binding : The compound can bind to specific receptors that modulate cellular pathways related to growth and survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives, including this compound. Notably:
- Cell Lines Tested : The compound has shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
- IC50 Values : In a comparative study, derivatives exhibited IC50 values ranging from 1.1 μM to 2.6 μM, indicating potent activity against these cell lines while outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens:
- Pathogens Tested : Effective inhibition was observed against Escherichia coli and Staphylococcus aureus.
- MIC Values : Certain derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Comparative Analysis
The biological activity of this compound can be compared with other triazole derivatives. The following table summarizes the findings:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This Compound | Contains 4-ethoxyphenyl and methoxymethyl groups | Significant against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 4-ethoxyphenyl group | Lower anticancer activity | Reduced antimicrobial efficacy |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methoxymethyl group | Variable activity depending on other substituents | Variable antimicrobial effects |
Case Studies
A relevant case study involved the synthesis of similar triazole derivatives that exhibited notable antiproliferative activity against leukemia cell lines. The specific activity of certain derivatives was comparable to doxorubicin, indicating the potential for developing new therapeutic agents based on the triazole scaffold .
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-10-17-16(21)15-14(11-22-3)20(19-18-15)12-6-8-13(9-7-12)23-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWNHCHSZLKDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCC)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














